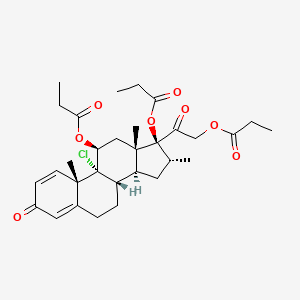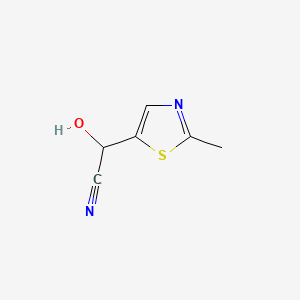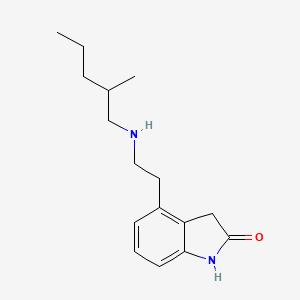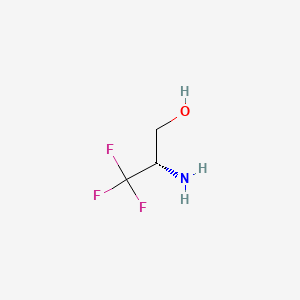
tert-Pentyl-d6 Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Pentyl-d6 Chloride, also known as 2-Chloro-2-methylbutane-d6, is a deuterated compound with the molecular formula C5H5D6Cl and a molecular weight of 112.63 g/mol . This compound is an isotopically labeled analogue of tert-Pentyl Chloride, which is commonly used in various organic synthesis applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Pentyl-d6 Chloride can be synthesized through the reaction of tert-Pentyl alcohol with deuterated hydrochloric acid (DCl). The reaction typically involves the following steps:
Reaction Setup: tert-Pentyl alcohol is mixed with deuterated hydrochloric acid in a separatory funnel.
Separation: The mixture is allowed to separate into layers, with the organic layer containing this compound.
Purification: The organic layer is purified through distillation to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product, making it suitable for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Pentyl-d6 Chloride primarily undergoes nucleophilic substitution reactions. The most common type of reaction is the unimolecular nucleophilic substitution (SN1) reaction .
Common Reagents and Conditions
Reagents: Deuterated hydrochloric acid (DCl), deuterated solvents.
Conditions: Room temperature, separation using a separatory funnel, and purification through distillation.
Major Products
The major product of the reaction involving this compound is this compound itself, with deuterium atoms incorporated into the molecule. This product is used as a starting material in various organic synthesis applications .
Wissenschaftliche Forschungsanwendungen
tert-Pentyl-d6 Chloride is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Wirkmechanismus
The mechanism of action of tert-Pentyl-d6 Chloride involves its participation in nucleophilic substitution reactions. The compound undergoes an SN1 reaction, where the chloride ion is replaced by a nucleophile. The reaction proceeds through the formation of a carbocation intermediate, which is then attacked by the nucleophile to form the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Pentyl Chloride: The non-deuterated analogue of tert-Pentyl-d6 Chloride, used in similar applications but without isotopic labeling.
tert-Butyl Chloride: Another alkyl chloride used in organic synthesis, but with a different carbon skeleton.
tert-Amyl Chloride: Similar to tert-Pentyl Chloride but with a different arrangement of carbon atoms.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly valuable in research applications where tracking and analysis of deuterium atoms are required. This isotopic labeling provides insights into reaction mechanisms and pathways that are not possible with non-labeled compounds .
Eigenschaften
CAS-Nummer |
89603-08-7 |
|---|---|
Molekularformel |
C5H11Cl |
Molekulargewicht |
112.63 |
IUPAC-Name |
2-chloro-1,1,1-trideuterio-2-(trideuteriomethyl)butane |
InChI |
InChI=1S/C5H11Cl/c1-4-5(2,3)6/h4H2,1-3H3/i2D3,3D3 |
InChI-Schlüssel |
CRNIHJHMEQZAAS-XERRXZQWSA-N |
SMILES |
CCC(C)(C)Cl |
Synonyme |
1,1-Dimethylpropyl-d6 Chloride; 2-Chloro-2-methylbutane-d6; 2-Methyl-2-chlorobutane-d6; NSC 7900-d6; tert-Amyl Chloride-d6; 2-Chloro-2-methylbutane-d6; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole](/img/structure/B569608.png)


![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxamide](/img/structure/B569618.png)

